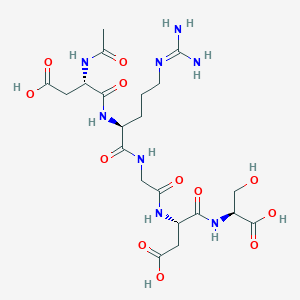
AC-Asp-arg-gly-asp-ser-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AC-Asp-arg-gly-asp-ser-OH is a useful research compound. Its molecular formula is C21H34N8O12 and its molecular weight is 590.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
AC-Asp-Arg-Gly-Asp-Ser-OH, commonly referred to as RGDS, is a tetrapeptide that plays a crucial role in cell adhesion and signaling processes by interacting with integrins. This article explores its biological activity, mechanisms of action, and implications in various therapeutic contexts.
Structure and Properties
The molecular formula of this compound is C15H27N7O8 with a molecular weight of approximately 433.42 g/mol. The sequence contains key amino acids that facilitate its binding to integrin receptors, which are vital for cell adhesion and migration.
RGDS exerts its biological effects primarily through the following mechanisms:
- Integrin Binding : RGDS sequences bind to integrin receptors on cell surfaces, influencing cellular behaviors such as adhesion, migration, and proliferation. This interaction is critical in processes like wound healing and tissue repair .
- Inhibition of Inflammation : Studies have shown that RGDS can inhibit the activation of leukocytes triggered by collagen, thus reducing systemic inflammation. It decreases the expression of inflammatory cytokines such as TNF-α and MIP-2, which are involved in inflammatory responses .
- Modulation of Growth Factors : RGDS has been demonstrated to stimulate the secretion of transforming growth factor-beta1 (TGF-β1) from mesangial cells. This effect is mediated through integrin interactions and involves the activation of signaling pathways related to cell growth and ECM synthesis .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies
- Cancer Therapy Enhancement : In a study involving graphene oxide modified with RGDS (GO-HA-RGD), researchers found that this conjugate significantly enhanced the specificity and efficiency of doxorubicin delivery to cancer cells. The GO-HA-RGD showed high biocompatibility and improved cytotoxicity against SKOV-3 ovarian cancer cells compared to non-targeted systems .
- Liver Injury Model : In a mouse model of liver injury induced by concanavalin A, RGDS mimetics demonstrated protective effects by preventing increases in serum aminotransferase levels and improving liver histology. This suggests potential applications in liver disease management .
- Thrombolytic Applications : A recent study evaluated the thrombolytic potency of a urokinase-loaded nanosystem functionalized with RGDS. The results indicated that this complex exhibited enhanced thrombolytic activity compared to standard treatments, highlighting its potential in treating thrombotic disorders .
属性
IUPAC Name |
(3S)-3-acetamido-4-[[(2S)-1-[[2-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N8O12/c1-9(31)26-11(5-15(33)34)18(38)28-10(3-2-4-24-21(22)23)17(37)25-7-14(32)27-12(6-16(35)36)19(39)29-13(8-30)20(40)41/h10-13,30H,2-8H2,1H3,(H,25,37)(H,26,31)(H,27,32)(H,28,38)(H,29,39)(H,33,34)(H,35,36)(H,40,41)(H4,22,23,24)/t10-,11-,12-,13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQXWSYTLDJJAP-CYDGBPFRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N8O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














